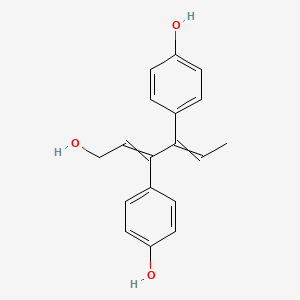
3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol is an organic compound with the molecular formula C18H22O4 and a molecular weight of 302.3649 . It is also known by other names such as 3,4-Hexanediol, 3,4-bis(4-hydroxyphenyl)- and α,α’-Dihydroxydiethylstilbestrol . This compound is characterized by the presence of two hydroxyphenyl groups attached to a hexadienol backbone, making it a versatile molecule in various chemical reactions and applications.
准备方法
The synthesis of 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
化学反应分析
3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
In oxidation reactions, the hydroxyphenyl groups can be converted to quinones, resulting in the formation of products like 3,4-bis(4-quinonyl)-2,4-hexadienol. In reduction reactions, the compound can be reduced to form 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol . Substitution reactions can involve the replacement of the hydroxy groups with other functional groups, leading to a variety of derivatives with different properties and applications.
科学研究应用
3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, this compound has been studied for its potential therapeutic properties, including its role as an anticancer agent . It has been shown to disrupt redox homeostasis and mitochondrial function by targeting heme oxygenase 1, making it a promising candidate for cancer treatment .
In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its unique chemical structure allows it to impart desirable properties to these materials, such as increased stability and enhanced performance.
作用机制
The mechanism of action of 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol involves its interaction with specific molecular targets and pathways. One key target is heme oxygenase 1, an enzyme involved in the degradation of heme to biliverdin, carbon monoxide, and free iron . By inhibiting heme oxygenase 1, the compound disrupts redox homeostasis and mitochondrial function, leading to cell death in cancer cells . This mechanism highlights its potential as an anticancer agent and its ability to selectively target cancer cells while sparing normal cells.
相似化合物的比较
3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol can be compared to other similar compounds, such as diethylstilbestrol and 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol . Diethylstilbestrol is a synthetic nonsteroidal estrogen used in the treatment of menopausal and postmenopausal disorders . While both compounds share a similar hydroxyphenyl structure, this compound has unique properties that make it suitable for different applications, particularly in cancer research.
Other similar compounds include 3,4-bis(4-acetoxyphenyl)-2,4-hexadiene and meso-3,4-diphenyl-3,4-hexanediol . These compounds also feature hydroxyphenyl groups but differ in their overall structure and reactivity. The unique combination of hydroxyphenyl groups and a hexadienol backbone in this compound provides it with distinct chemical and biological properties that set it apart from these related compounds.
属性
分子式 |
C18H18O3 |
|---|---|
分子量 |
282.3 g/mol |
IUPAC 名称 |
4-[6-hydroxy-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol |
InChI |
InChI=1S/C18H18O3/c1-2-17(13-3-7-15(20)8-4-13)18(11-12-19)14-5-9-16(21)10-6-14/h2-11,19-21H,12H2,1H3 |
InChI 键 |
SHMXXVPNYYAZSZ-UHFFFAOYSA-N |
规范 SMILES |
CC=C(C1=CC=C(C=C1)O)C(=CCO)C2=CC=C(C=C2)O |
同义词 |
3,4-bis(4-hydroxyphenyl)-2,4-cis,cis-hexadienol 3,4-bis(4-hydroxyphenyl)-2,4-hexadienol 3,4-bis(4-hydroxyphenyl)-2,4-hexadienol, (Z,Z)-isomer 3,4-bis(p-hydroxyphenyl)-2,4-cis,cis-hexadienol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


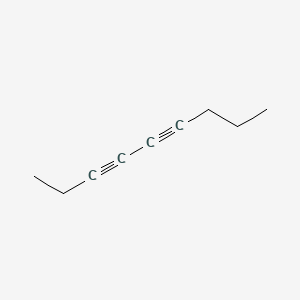
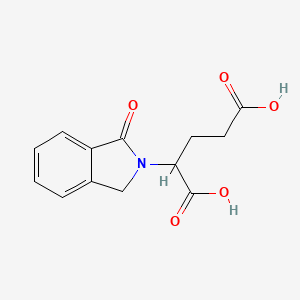

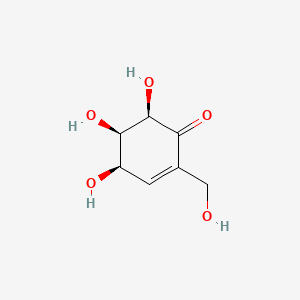
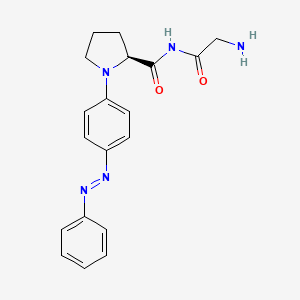

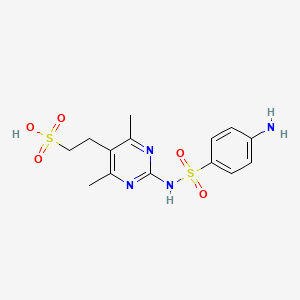

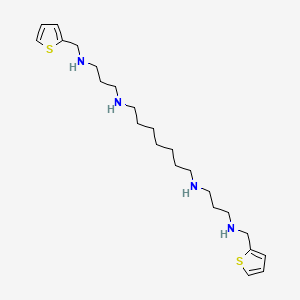
![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1202164.png)
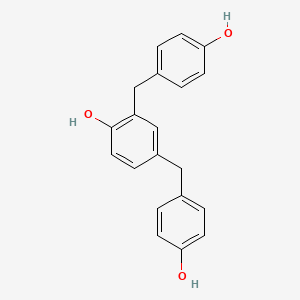
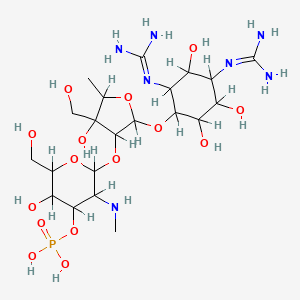
![4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B1202170.png)
![2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[1-(1-methyl-1H-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B1202172.png)
